![molecular formula C9H8N2O2 B1512989 4-Amino-1H-indole-2-carboxylic acid CAS No. 933721-48-3](/img/structure/B1512989.png)
4-Amino-1H-indole-2-carboxylic acid
Overview
Description
Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used in the synthesis of various organic compounds . Indole derivatives are important in medicinal chemistry due to their physiological activity, which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, and more .
Synthesis Analysis
New sulfonamide-based indole derivatives have been synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole .Chemical Reactions Analysis
Indole derivatives have been synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole .Physical And Chemical Properties Analysis
Indoles are colorless, nonvolatile, crystalline solids, melting and decomposing at temperatures above 200°C . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 4-Amino-1H-indole-2-carboxylic acid, have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of cancer research. They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV properties . This suggests that they could be used in the development of new treatments for HIV.
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties . This makes them potentially useful in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that they could be used in the development of new treatments for tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that they could be used in the development of new treatments for diabetes.
Mechanism of Action
Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response, which shows good therapeutic prospects . Indole-2-carboxylic acid was found to inhibit the strand transfer of integrase, and the indole nucleus of the compound was observed to chelate with two Mg 2+ ions within the active site of integrase .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Indole derivatives possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Recent studies on indole and its derivatives, including related metabolism, the influence of diets and intestinal commensal bacteria, and the targets and mechanisms in pathological conditions, especially progress in therapeutic strategies, have been highlighted .
properties
IUPAC Name |
4-amino-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFRMPSXOZOMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856666 | |
Record name | 4-Amino-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1H-indole-2-carboxylic acid | |
CAS RN |
933721-48-3 | |
Record name | 4-Amino-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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